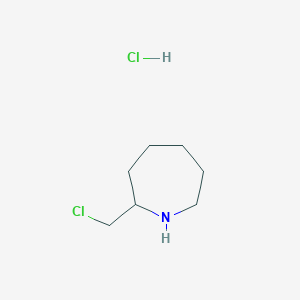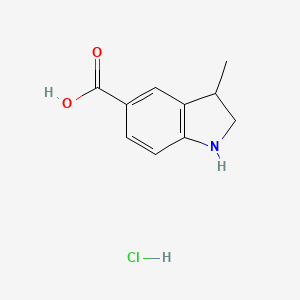
3-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid hydrochloride is a compound with the CAS Number: 2247106-05-2 . It has a molecular weight of 213.66 . The IUPAC name for this compound is 3-methylindoline-5-carboxylic acid hydrochloride . It is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11NO2.ClH/c1-6-5-11-9-3-2-7 (10 (12)13)4-8 (6)9;/h2-4,6,11H,5H2,1H3, (H,12,13);1H . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 213.66 .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Research has focused on the synthesis of new derivatives from indole carboxylic acids, including "3-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid; hydrochloride". For instance, indole carboxylic acids have been used to create indole-benzimidazole derivatives, highlighting the compound's role in generating new chemical entities with potential pharmacological applications (Wang et al., 2016).
Mechanisms of Electrochemical Oxidation
Studies have also delved into the electrochemical oxidation of indole-3-acetic acid, which shares structural similarities with "3-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid; hydrochloride". These studies aim to understand the mechanisms leading to the formation of various oxidation products, shedding light on the compound's behavior under specific conditions and its potential for creating novel materials or drugs (Hu & Dryhurst, 1993).
Antiviral Activity
The antiviral properties of indole derivatives have been a subject of interest. Research on substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives indicates the exploration of indole carboxylic acids in developing antiviral agents. However, it's noted that these compounds showed limited activity against specific viruses, with exceptions displaying effectiveness against influenza in vitro and in vivo models, suggesting the potential of "3-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid; hydrochloride" in antiviral research (Ivashchenko et al., 2014).
Wirkmechanismus
Target of Action
Indole derivatives, to which this compound belongs, are known to interact with a variety of biological targets, including various receptors and enzymes . These interactions can lead to a wide range of biological effects, making indole derivatives valuable in the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some indole derivatives can inhibit or activate enzymes, alter receptor signaling, or modulate gene expression .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways . For example, they can affect pathways related to cell signaling, metabolism, and gene expression . The downstream effects of these interactions can include changes in cell growth, differentiation, and survival .
Pharmacokinetics
Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body . These properties can greatly influence a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Indole derivatives are known to have a wide range of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action of 3-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid;hydrochloride, like all drugs, can be influenced by a variety of environmental factors. These can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external factors such as diet and lifestyle . These factors can influence the drug’s absorption, distribution, metabolism, and excretion, thereby affecting its efficacy and stability .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methyl-2,3-dihydro-1H-indole-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-6-5-11-9-3-2-7(10(12)13)4-8(6)9;/h2-4,6,11H,5H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXONWFNEMRGAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C1C=C(C=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine](/img/structure/B2995538.png)
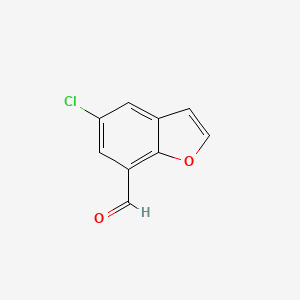
![N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2995544.png)
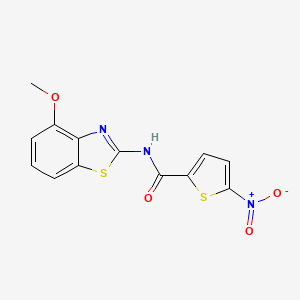

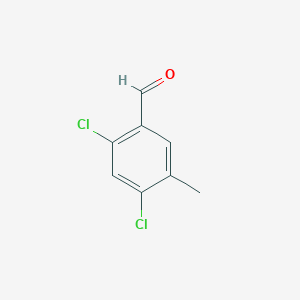
![ethyl 3-{[(4-ethoxyphenyl)acetyl]amino}-1H-indole-2-carboxylate](/img/structure/B2995550.png)
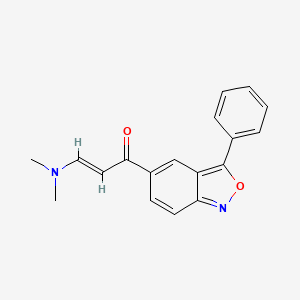
![tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2995553.png)
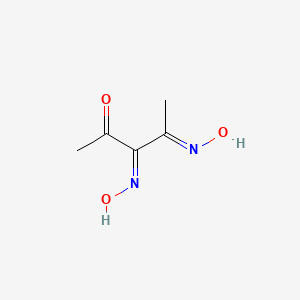
![2-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2995556.png)

